

A Head-to-Head Comparison of Lenacapavir's Efficacy Against Other Antiretroviral Therapies

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Compound of Interest

Compound Name: *Lenacapavir*

Cat. No.: *B1654289*

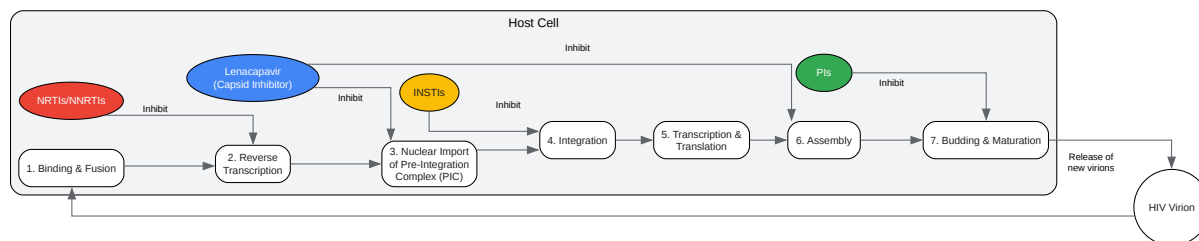
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An objective guide for researchers, scientists, and drug development professionals on the performance of the first-in-class capsid inhibitor, **lenacapavir**, relative to alternative antiretroviral therapies (ARTs), supported by key experimental data.

Lenacapavir represents a significant innovation in HIV-1 treatment, introducing a novel mechanism of action and a long-acting formulation that addresses critical needs in HIV management, particularly for heavily treatment-experienced individuals with multi-drug resistance. As a first-in-class capsid inhibitor, **lenacapavir** disrupts multiple stages of the viral lifecycle, offering a distinct advantage over existing ARTs that typically target single enzymes. [1][2] This guide provides a comprehensive comparison of **lenacapavir**'s efficacy, supported by data from pivotal clinical trials, against other established antiretroviral agents.

Mechanism of Action: A Multi-Stage Attack on HIV-1

Unlike traditional ARTs that inhibit specific viral enzymes, **lenacapavir** targets the HIV-1 capsid protein (p24). The capsid is a crucial protein shell that protects the viral genome and is essential for several phases of replication. **Lenacapavir**'s unique binding to capsid proteins interferes with both early-stage (nuclear import of viral DNA) and late-stage (virion assembly and maturation) processes. [2][3] This multi-faceted inhibition makes it a potent option against HIV-1 strains resistant to other drug classes, as it demonstrates no in-vitro cross-resistance with existing antiretrovirals. [1][4]



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Fig 1. HIV-1 Lifecycle and ART Intervention Points.

Efficacy in Heavily Treatment-Experienced (HTE) Patients: The CAPELLA Trial

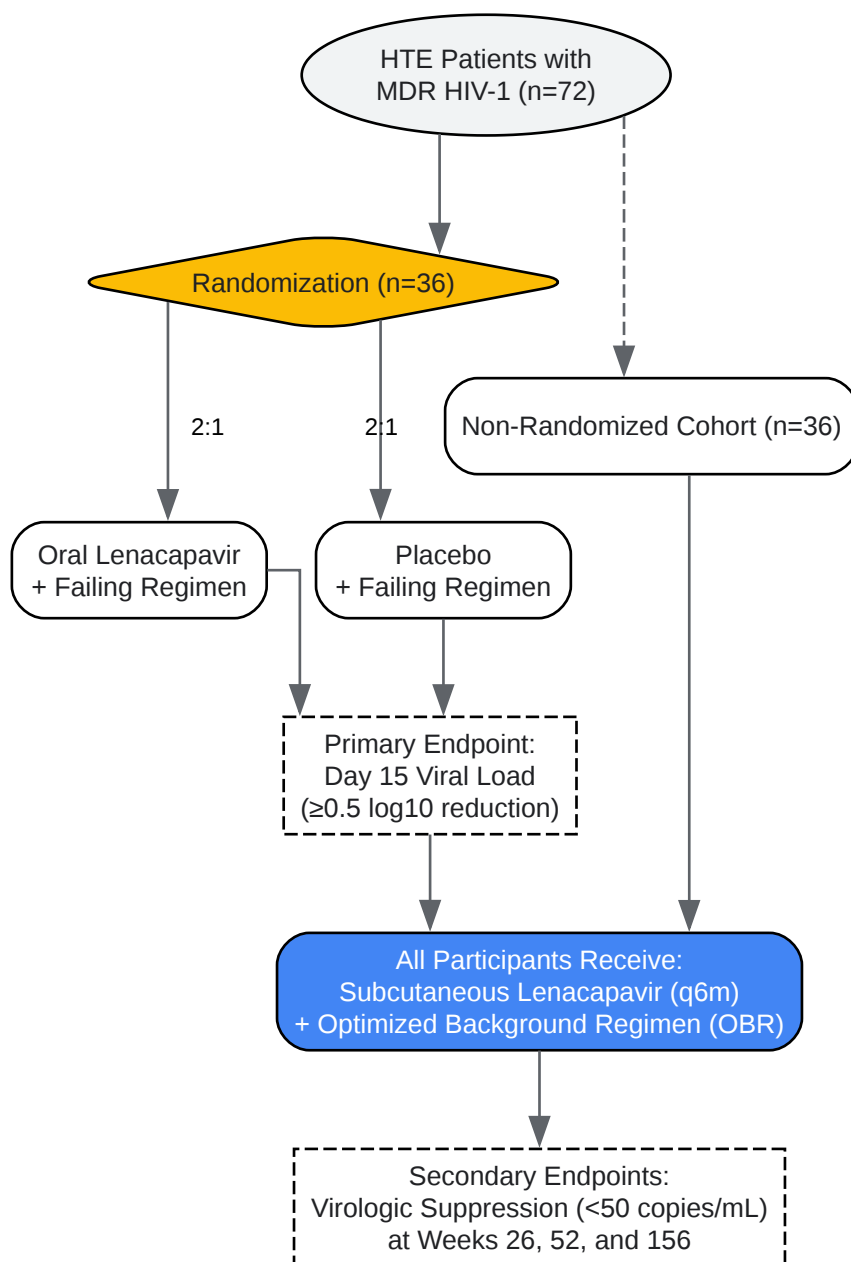
The Phase 2/3 CAPELLA trial (NCT04150068) evaluated the efficacy of **lenacapavir** in individuals with multi-drug resistant (MDR) HIV who were on a failing regimen. This study demonstrated the potent antiviral activity of **lenacapavir** in a population with limited treatment options.

Experimental Protocol: CAPELLA (NCT04150068)

- **Study Design:** A Phase 2/3, double-blind, placebo-controlled trial. Participants were randomized into two cohorts. The randomized cohort (n=36) received either oral **lenacapavir** or placebo for a 14-day functional monotherapy period while continuing their failing regimen. Following this, all participants received subcutaneous **lenacapavir** every six months plus an optimized background regimen (OBR). A separate non-randomized cohort (n=36) received open-label **lenacapavir** and an OBR from day 1.
- **Participant Population:** Heavily treatment-experienced adults with resistance to at least two antiretroviral agents from three of the four main classes (NRTIs, NNRTIs, PIs, INSTIs) and a

viral load ≥ 400 copies/mL.

- Primary Endpoint: The proportion of participants in the randomized cohort achieving a viral load reduction of ≥ 0.5 log₁₀ copies/mL from baseline at the end of the 14-day functional monotherapy period.
- Key Secondary Endpoints: Proportion of participants with HIV-1 RNA <50 copies/mL at weeks 26 and 52.



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Fig 2. CAPELLA Study Design Workflow.

Efficacy Data Summary: CAPELLA Trial

Efficacy Endpoint	Lenacapavir Group	Placebo Group
≥0.5 log ₁₀ copies/mL reduction (Day 15)	88% (n=24)	17% (n=12)
Mean Viral Load Change (Day 15)	-1.93 log ₁₀ copies/mL	-0.29 log ₁₀ copies/mL
HIV-1 RNA <50 copies/mL (Week 52)	83% (of 72 participants)	N/A
HIV-1 RNA <50 copies/mL (Week 156, M=E)	85% (of 52 participants)	N/A
Mean CD4 Increase from Baseline (Week 52)	+83 cells/μL	N/A
Median CD4 Increase from Baseline (Week 156)	+115 cells/μL	N/A
Data sourced from CAPELLA trial results. ^{[5][6][7]} M=E: Missing=Excluded analysis.		

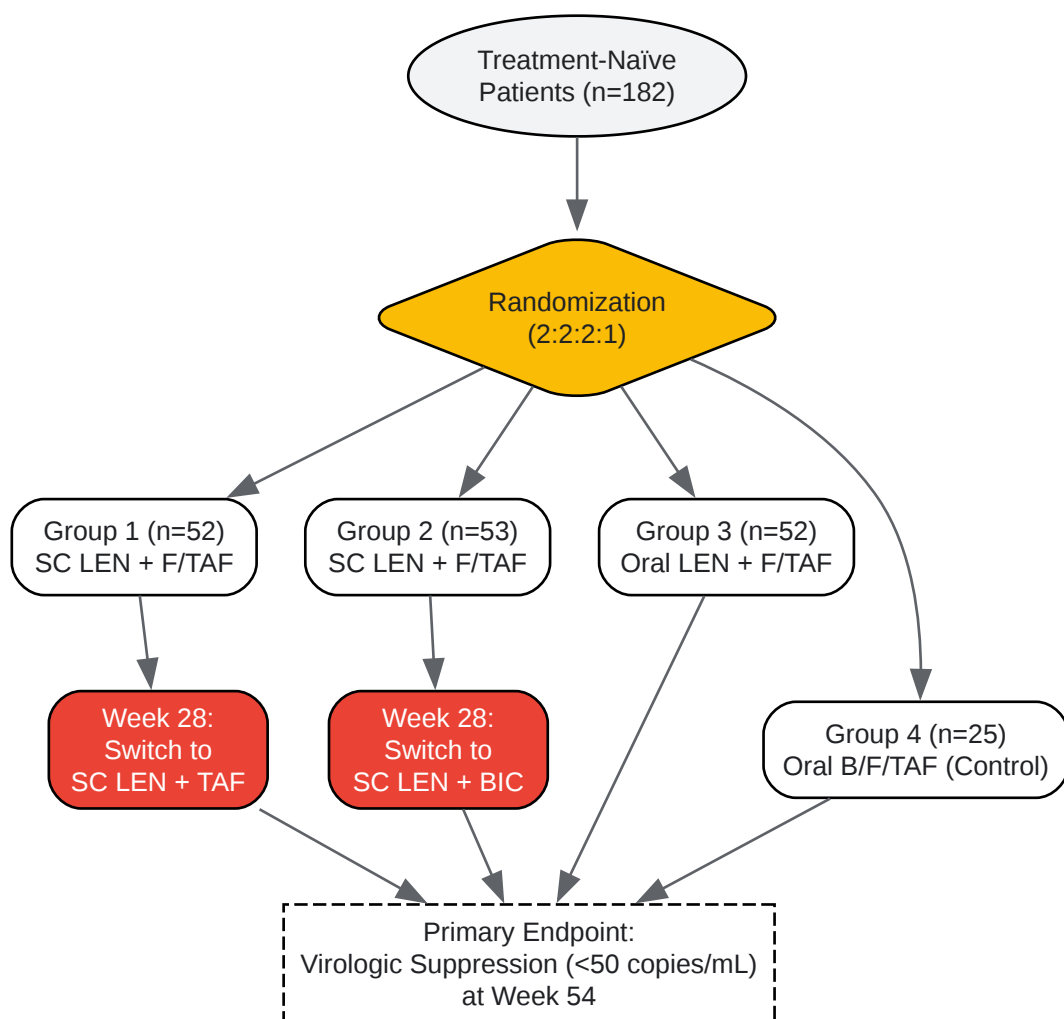
The results show that **lenacapavir**, in combination with an OBR, achieved high and sustained rates of virologic suppression and clinically significant immune recovery in a difficult-to-treat patient population.^{[5][7]}

Efficacy in Treatment-Naïve Patients: The CALIBRATE Trial

The Phase 2 CALIBRATE trial (NCT04143594) assessed the efficacy and safety of **lenacapavir** in combination with other antiretrovirals for initial HIV-1 treatment, comparing it to a standard-of-care oral regimen.

Experimental Protocol: CALIBRATE (NCT04143594)

- Study Design: An ongoing, Phase 2, randomized, open-label, active-controlled trial.
- Participant Population: 182 treatment-naïve adults with HIV-1 infection.
- Randomization: Participants were randomly allocated (2:2:2:1) into four treatment groups:
 - Group 1: Subcutaneous (SC) **lenacapavir** + daily oral tenofovir alafenamide (TAF) + emtricitabine (F/TAF), switching to TAF alone at week 28.
 - Group 2: SC **lenacapavir** + daily oral F/TAF, switching to bictegravir (BIC) alone at week 28.
 - Group 3: Daily oral **lenacapavir** + daily oral F/TAF.
 - Group 4 (Control): Daily oral bictegravir/emtricitabine/tenofovir alafenamide (B/F/TAF).
- Primary Endpoint: The proportion of participants achieving HIV-1 RNA <50 copies/mL at Week 54.



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Fig 3. CALIBRATE Study Design Workflow.

Efficacy Data Summary: CALIBRATE Trial

Treatment Group	HIV-1 RNA <50 copies/mL (Week 54)	HIV-1 RNA <50 copies/mL (Week 80)
Group 1: SC Lenacapavir + TAF	90%	85%
Group 2: SC Lenacapavir + BIC	85%	75%
Group 3: Oral Lenacapavir + F/TAF	85%	87%
Group 4: Oral B/F/TAF (Control)	92%	92%
Data sourced from CALIBRATE trial results. [8] [9]		

In the CALIBRATE study, **lenacapavir**-based regimens demonstrated high efficacy rates, comparable to the potent integrase inhibitor-based control arm (B/F/TAF).[\[8\]](#) The similar outcomes support the potential for **lenacapavir** as a component of first-line HIV treatment.[\[10\]](#) All groups showed similar and robust increases in CD4 counts, with an average gain of about 200 cells/mm³ by week 54.[\[8\]](#)[\[11\]](#)

Resistance Profile

Lenacapavir's novel mechanism means it does not share cross-resistance with any other approved antiretroviral class.[\[12\]](#)[\[13\]](#) Resistance to **lenacapavir** is associated with specific mutations in the capsid gene, most commonly M66I and Q67H.[\[12\]](#)[\[14\]](#) While resistance can emerge, particularly in cases of functional monotherapy or low adherence to background regimens, some resistance mutations have been shown to reduce viral fitness.[\[15\]](#)[\[16\]](#)

Feature	Lenacapavir	Other ART Classes (e.g., INSTIs, NRTIs)
Mechanism	Multi-stage capsid disruption	Single-enzyme inhibition (e.g., integrase, reverse transcriptase)
Key Mutations	L56I, M66I, Q67H, K70R/N, N74D/H/S	Varies by drug (e.g., M184V for NRTIs; Q148H/K/R for INSTIs)
Cross-Resistance	No cross-resistance with other ART classes. [13]	Cross-resistance can occur within the same drug class.

Comparison with Other Long-Acting Antiretrovirals

The development of long-acting (LA) ARTs is a major advancement, aimed at improving adherence and quality of life.[\[17\]](#) **Lenacapavir**'s key advantage in this space is its extended dosing interval.

- **Lenacapavir**: Administered as a subcutaneous injection once every six months.[\[15\]](#)
- Cabotegravir + Rilpivirine (Cabenuva): Administered as an intramuscular injection every one or two months.[\[18\]](#)

While direct head-to-head trials are ongoing, **lenacapavir**'s twice-yearly dosing schedule offers a significant reduction in treatment burden compared to other available long-acting options. Studies on LA cabotegravir/rilpivirine have shown non-inferior efficacy to standard daily oral therapy in maintaining viral suppression.[\[17\]](#)[\[19\]](#)

Conclusion

Lenacapavir has demonstrated potent and sustained virologic efficacy in both heavily treatment-experienced and treatment-naïve individuals with HIV-1. Its unique, multi-stage mechanism of action as a capsid inhibitor provides a high barrier to resistance and activity against virus resistant to other ART classes. In the CALIBRATE trial, its efficacy was comparable to one of the most potent oral standard-of-care regimens. Furthermore, its subcutaneous, twice-yearly dosing schedule positions it as a transformative long-acting option in the evolving landscape of HIV treatment. Continued research, including studies of

lenacapavir in combination with other long-acting agents, will further define its role in optimizing HIV care.

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